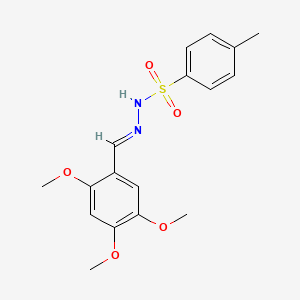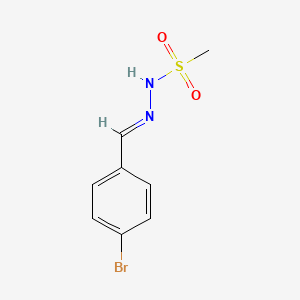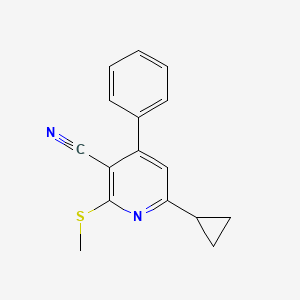![molecular formula C15H11FN2O2S B5607137 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B5607137.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-furamide is a chemical compound that has attracted interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. The interest in this compound and its derivatives stems from their synthesis and the relationship between their molecular structure and biological function.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. These processes often include the formation of thiazole rings followed by the introduction of various functional groups through substitution reactions. The specifics of synthesizing this compound would likely involve constructing the thiazol-2-yl core, followed by the addition of the 4-fluorophenyl group and the furamide moiety in a stepwise manner.
Molecular Structure Analysis
The molecular structure of this compound features a thiazole ring, a characteristic furamide moiety, and a fluorophenyl group. The presence of the fluorine atom is significant due to its electronegativity, which can affect the compound's reactivity and interactions. The thiazole ring is a common motif in drug design, known for its stability and ability to engage in hydrogen bonding.
Chemical Reactions and Properties
Compounds like this compound are expected to participate in various chemical reactions, including nucleophilic substitution, due to the presence of an active furamide group. The fluorine atom can influence the compound's reactivity by affecting the electron distribution across the molecule.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, would be influenced by the compound's molecular geometry and functional groups. The presence of both hydrophobic (fluorophenyl and thiazole) and potentially hydrophilic (furamide) components suggests a complex solubility profile that could be solvent-dependent.
Chemical Properties Analysis
This compound's chemical properties would be shaped by its functional groups. The thiazole ring contributes to stability and can engage in pi-stacking interactions, while the furamide group may participate in hydrogen bonding, affecting the compound's solubility and reactivity. The fluorophenyl group adds to the compound's aromatic character and influences its electronic properties.
Given the compound's potential for scientific research, understanding its synthesis, molecular structure, and chemical properties is crucial for exploring its applications in various fields.
For further details on related research and compounds, you can explore these references for insights into synthesis methods, structural analysis, and properties of similar compounds (Selvam et al., 2012), (McLaughlin et al., 2016), (Kariuki et al., 2021).
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-9-2-7-13(20-9)14(19)18-15-17-12(8-21-15)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVJMKDPYTVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198418 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)
![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)
![N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide](/img/structure/B5607091.png)

![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B5607127.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)
![4-(2,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5607141.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5607149.png)
![2-[(2-benzyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1-pyrrolidinecarboxamide](/img/structure/B5607155.png)
